N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 301176-60-3
VCID: VC6972004
InChI: InChI=1S/C19H17BrN2O3S/c1-24-15-6-8-16(9-7-15)25-12-18(23)22-19-21-11-17(26-19)10-13-2-4-14(20)5-3-13/h2-9,11H,10,12H2,1H3,(H,21,22,23)
SMILES: COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Molecular Formula: C19H17BrN2O3S
Molecular Weight: 433.32

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

CAS No.: 301176-60-3

Cat. No.: VC6972004

Molecular Formula: C19H17BrN2O3S

Molecular Weight: 433.32

* For research use only. Not for human or veterinary use.

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide - 301176-60-3

Specification

CAS No. 301176-60-3
Molecular Formula C19H17BrN2O3S
Molecular Weight 433.32
IUPAC Name N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C19H17BrN2O3S/c1-24-15-6-8-16(9-7-15)25-12-18(23)22-19-21-11-17(26-19)10-13-2-4-14(20)5-3-13/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Standard InChI Key LNRQJWXGFRFHKS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br

Introduction

Molecular Identification and Structural Features

N-[5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide (CAS RN 301176-60-3) is a thiazole derivative characterized by a 1,3-thiazol-2-yl core substituted with a 4-bromobenzyl group at position 5 and an acetamide-linked 4-methoxyphenoxy moiety at position 2 . Its molecular formula is C₁₉H₁₇BrN₂O₃S, with an average molecular mass of 433.32 g/mol and a monoisotopic mass of 432.014326 Da .

Structural Analysis

The compound’s architecture combines three pharmacophoric elements:

  • 1,3-Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, known to enhance metabolic stability and binding affinity in drug candidates.

  • 4-Bromobenzyl group: Introduces hydrophobicity and halogen-bonding potential, often critical for target engagement in enzyme inhibition .

  • 4-Methoxyphenoxy-acetamide chain: Provides hydrogen-bonding sites via the methoxy oxygen and amide groups, facilitating interactions with biological targets like kinases or GPCRs .

IntermediateMolecular FormulaRole in Synthesis
2-Amino-5-(4-bromobenzyl)thiazoleC₁₀H₈BrN₂SThiazole core precursor
2-(4-Methoxyphenoxy)acetyl chlorideC₉H₈ClO₃Acetamide chain donor

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the bromobenzyl and methoxyphenyl groups; likely soluble in DMSO or dichloromethane (>10 mg/mL) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: The thiazole ring and acetamide bond suggest stability under acidic conditions but potential hydrolysis in strong bases.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N–H stretch (~3300 cm⁻¹, amide), C=O stretch (~1680 cm⁻¹), and C–Br vibration (~600 cm⁻¹) .

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.8–7.4 ppm), methoxy singlet (δ 3.8 ppm), and thiazole C–H (δ 7.2 ppm) .

    • ¹³C NMR: Carbonyl carbon (δ ~170 ppm), thiazole C-2 (δ ~155 ppm), and brominated aryl carbons (δ 120–135 ppm) .

ParameterValueMethod of Estimation
LogP3.8 ± 0.2ChemAxon
Plasma Protein Binding89%QSAR Modeling
CYP3A4 InhibitionLowSwissADME

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